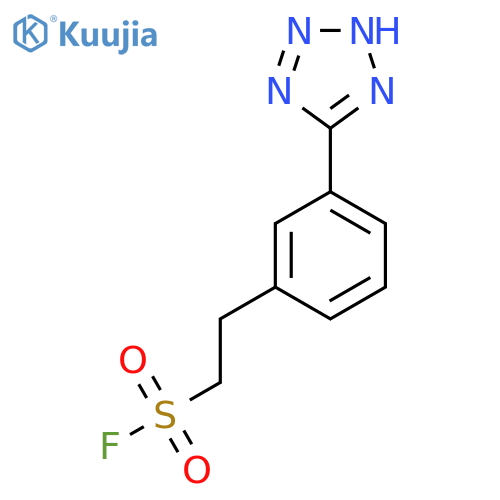Cas no 2228922-69-6 (2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride)

2228922-69-6 structure
商品名:2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride
2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride
- EN300-2002229
- 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride
- 2228922-69-6
-
- インチ: 1S/C9H9FN4O2S/c10-17(15,16)5-4-7-2-1-3-8(6-7)9-11-13-14-12-9/h1-3,6H,4-5H2,(H,11,12,13,14)
- InChIKey: HNKPPAQMFAGYGW-UHFFFAOYSA-N
- ほほえんだ: S(CCC1C=CC=C(C2N=NNN=2)C=1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 256.04302488g/mol
- どういたいしつりょう: 256.04302488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 97Ų
2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2002229-2.5g |
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride |
2228922-69-6 | 2.5g |
$2548.0 | 2023-09-16 | ||
| Enamine | EN300-2002229-0.05g |
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride |
2228922-69-6 | 0.05g |
$1091.0 | 2023-09-16 | ||
| Enamine | EN300-2002229-0.25g |
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride |
2228922-69-6 | 0.25g |
$1196.0 | 2023-09-16 | ||
| Enamine | EN300-2002229-0.5g |
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride |
2228922-69-6 | 0.5g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-2002229-1g |
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride |
2228922-69-6 | 1g |
$1299.0 | 2023-09-16 | ||
| Enamine | EN300-2002229-5.0g |
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride |
2228922-69-6 | 5g |
$3770.0 | 2023-05-31 | ||
| Enamine | EN300-2002229-0.1g |
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride |
2228922-69-6 | 0.1g |
$1144.0 | 2023-09-16 | ||
| Enamine | EN300-2002229-1.0g |
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride |
2228922-69-6 | 1g |
$1299.0 | 2023-05-31 | ||
| Enamine | EN300-2002229-10.0g |
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride |
2228922-69-6 | 10g |
$5590.0 | 2023-05-31 | ||
| Enamine | EN300-2002229-5g |
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride |
2228922-69-6 | 5g |
$3770.0 | 2023-09-16 |
2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
2228922-69-6 (2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride) 関連製品
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
